N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a dichlorophenyl group, a tetrazole ring, and a benzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with 2,5-dichloroaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Benzamide Formation: The resulting intermediate is then reacted with benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring or the benzamide moiety.
Reduction: Reduction reactions could target the nitro groups if present or the tetrazole ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the dichlorophenyl ring.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide
- N-(2,5-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
- N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzoic acid
Uniqueness
N-(2,5-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the specific positioning of the dichlorophenyl and tetrazole groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and the tetrazole ring can significantly affect its interaction with biological targets.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N5O/c15-10-4-5-12(16)13(7-10)18-14(22)9-2-1-3-11(6-9)21-8-17-19-20-21/h1-8H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYNTZXJYVIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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